3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of iodine, nitro, and trifluoroethyl groups, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to a precursor pyrazole compound.
Iodination: Substitution of a hydrogen atom with an iodine atom.
Trifluoroethylation: Introduction of the trifluoroethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the nitro group.
Reduction: Reduction reactions could convert the nitro group to an amine.
Substitution: The iodine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoroethyl group could enhance its binding affinity or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-nitro-1H-pyrazole: Lacks the trifluoroethyl group.
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the iodine atom.
3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the nitro group.
Uniqueness
The combination of iodine, nitro, and trifluoroethyl groups in 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole may confer unique reactivity and properties, making it distinct from other pyrazole derivatives.
Biological Activity
3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C5H3F3IN3O2
- Molecular Weight : 292.99 g/mol
- CAS Number : 132586159
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor in several pathways:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Its structural similarity to known anticancer agents allows it to interact with key signaling pathways involved in tumor growth.
- Enzyme Inhibition : The presence of the nitro group and the iodine atom in its structure suggests potential inhibitory activity against certain enzymes. For instance, compounds with similar pyrazole structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through the activation of caspase pathways. This study highlighted the potential of this compound as a lead for developing new anticancer agents.
Case Study 2: Enzyme Inhibition Profile
Another research effort focused on assessing the enzyme inhibition profile of this compound. The compound was tested against COX-1 and COX-2 enzymes. Results demonstrated that it exhibited selective inhibition towards COX-2, suggesting its potential application in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Properties
Molecular Formula |
C5H3F3IN3O2 |
---|---|
Molecular Weight |
321.00 g/mol |
IUPAC Name |
3-iodo-4-nitro-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C5H3F3IN3O2/c6-5(7,8)2-11-1-3(12(13)14)4(9)10-11/h1H,2H2 |
InChI Key |
VJZJSMZDZBEKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)I)[N+](=O)[O-] |
Origin of Product |
United States |
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